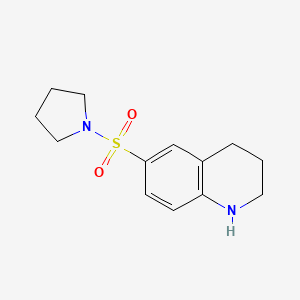

6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6-pyrrolidin-1-ylsulfonyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,15-8-1-2-9-15)12-5-6-13-11(10-12)4-3-7-14-13/h5-6,10,14H,1-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGAVEBLFIEIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57257076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of a quinoline derivative with a pyrrolidine sulfonyl chloride under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The compound acts as an alkylating agent in nucleophilic substitution reactions due to its reactive chloroacetyl intermediate.

-

Mechanism : The sulfonyl group stabilizes the intermediate via resonance, facilitating nucleophilic attack at the α-carbon of the carbonyl group .

-

Applications : Used to synthesize antitumor quinazolinone derivatives targeting melanoma cell lines (e.g., M14, SK-MEL-2) .

Condensation Reactions

The tetrahydroquinoline nitrogen participates in condensation with aldehydes or ketones to form enamine derivatives.

-

Key Insight : Acidic or basic conditions promote imine formation, with microwave irradiation enhancing reaction efficiency .

Sulfonyl Group Modifications

The pyrrolidine-1-sulfonyl moiety undergoes functionalization to optimize biological activity.

-

Biological Relevance : Sulfonyl modifications improve binding to the BH3 groove of MCL-1, a cancer survival protein .

Cyclization and Ring-Opening

The tetrahydroquinoline core participates in gold-catalyzed hydroarylation or Brønsted acid-mediated cyclizations.

-

Mechanistic Note : Gold catalysis activates alkyne intermediates, enabling regioselective cyclization .

Nucleophilic Substitution

The chloroacetyl derivative undergoes substitution with amines or thiols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrrolidine | Et₃N, CHCl₃, 0°C to RT | 1-(Pyrrolidine-1-carbonyl)-tetrahydroquinoline | 65% | |

| Sodium hydrosulfide | DMF, 80°C, 6 hours | Thioacetyl derivative | 58% |

Oxidation and Reduction

The tetrahydroquinoline ring undergoes redox transformations under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | Quinoline-6-sulfonylpyrrolidine | 44% | |

| Reduction | NaBH₄, MeOH, 0°C | Partially saturated dihydroquinoline | 91% |

Microwave-Assisted Reactions

Modern techniques enhance reaction efficiency and selectivity.

This compound’s versatility in alkylation, condensation, and sulfonyl modification reactions makes it invaluable in medicinal chemistry, particularly for developing anticancer and antiviral agents . Further studies should explore enantioselective syntheses and in vivo efficacy.

Scientific Research Applications

Cancer Therapeutics

One of the primary applications of 6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is as an inhibitor of MCL-1 (myeloid cell leukemia-1), a protein that plays a crucial role in the survival of cancer cells. Overexpression of MCL-1 is linked to various cancers and resistance to conventional therapies. Research indicates that modifications to the sulfonyl moiety significantly enhance the inhibitory activity against MCL-1, making this compound a promising candidate for further development in cancer treatment .

Case Study: MCL-1 Inhibition

- Compound : 1-sulfonylated 1,2,3,4-tetrahydroquinoline derivatives

- Target : MCL-1

- Outcome : Enhanced binding affinity and inhibition observed with structural modifications .

Antimicrobial Activity

The presence of the tetrahydroquinoline scaffold has been associated with antibacterial properties. Compounds featuring this moiety have demonstrated effectiveness against various bacterial strains. The sulfonyl group enhances solubility and bioactivity, which is essential for therapeutic applications .

Case Study: Antibacterial Properties

- Compound : this compound derivatives

- Target : Various bacterial pathogens

- Outcome : Increased activity against resistant strains noted in experimental setups .

Cholesterol Regulation

Research has identified tetrahydroquinoline derivatives as potential cholesteryl ester transfer protein (CETP) inhibitors. These compounds can influence lipid metabolism by increasing HDL cholesterol levels while decreasing LDL cholesterol levels. This application is particularly relevant for treating dyslipidemia and related cardiovascular diseases .

Case Study: CETP Inhibition

- Compound : Optically active tetrahydroquinoline derivatives

- Target : CETP

- Outcome : Demonstrated effects on cholesterol levels in preclinical models .

Synthetic Applications

The synthesis of this compound and its derivatives has been explored extensively. The compound can be synthesized through various methods that allow for functionalization at different positions on the quinoline ring. This versatility makes it a valuable building block in organic synthesis and drug development .

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Cancer Therapeutics | MCL-1 inhibitors | Enhanced binding through structural modifications |

| Antimicrobial Activity | Antibacterial agents | Effective against resistant bacterial strains |

| Cholesterol Regulation | CETP inhibitors | Positive effects on HDL/LDL ratios |

| Synthetic Applications | Tetrahydroquinoline derivatives | Versatile synthesis routes available |

Mechanism of Action

The mechanism by which 6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl group. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Key Observations :

Key Observations :

- Ionic liquid catalysts (e.g., ) offer sustainable routes for THQ derivatives, though the target compound’s synthesis may involve less-optimized sulfonylation protocols.

- Phosphonic acid derivatives achieve higher yields (74%) compared to typical THQ syntheses, suggesting room for improvement in sulfonyl-THQ methodologies .

Table 3: Pharmacological Profiles

Key Observations :

- The sulfonyl-THQ hybrid exhibits broad-spectrum antitumor activity, outperforming simpler derivatives (e.g., furan-substituted THQs) in cytotoxicity screens .

- Substituted THQs with heterocycles (e.g., furan, pyridine) show promise in neurological targets (e.g., acetylcholinesterase), highlighting substituent-dependent activity .

Physicochemical Properties

Table 4: Physical Properties

Key Observations :

- The sulfonyl group likely increases solubility in polar solvents compared to chloro or methyl substituents.

- Methoxy-THQ derivatives exhibit lower LogP values, suggesting better aqueous compatibility .

Biological Activity

6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS: 1016861-33-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a pyrrolidine sulfonyl substituent. Its molecular formula is and it exhibits properties typical of sulfonamide derivatives, which are known for their low toxicity and diverse biological activities .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kynurenine Pathway Modulation : The compound may influence the kynurenine pathway, which is crucial in regulating neuroactive metabolites. This pathway is involved in the metabolism of tryptophan into kynurenine and further metabolites that affect neurotransmission and neuroinflammation .

- Inhibition of Enzymatic Activity : It has been suggested that this compound could inhibit specific enzymes related to the kynurenine pathway, potentially leading to altered levels of neuroactive compounds such as kynurenic acid (KYNA) and quinolinic acid (QUIN) . This modulation can have implications for neurodegenerative diseases and psychiatric disorders.

Pharmacological Properties

The pharmacological profile of this compound includes:

Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls. The proposed mechanism involved the upregulation of endogenous antioxidant pathways.

Study 2: Inhibition of Kynurenine Aminotransferase

Research focused on the inhibition of kynurenine aminotransferase by this compound revealed that it effectively reduced the conversion rates of kynurenine to neurotoxic metabolites in vitro. This suggests a potential therapeutic role in conditions characterized by excessive kynurenine metabolism, such as depression and schizophrenia .

Data Table: Biological Activities Summary

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and substituent orientation .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral pyrrolidine moieties .

Advanced Tip : Dynamic NMR can probe rotational barriers in sulfonamide groups, revealing conformational flexibility relevant to biological activity .

How can researchers resolve contradictions in structure-activity relationship (SAR) data for sulfonamide-substituted tetrahydroquinolines?

Advanced

Contradictions often arise from:

- Off-target interactions : Use competitive binding assays (e.g., fluorescence polarization) to differentiate primary vs. secondary targets .

- Solubility artifacts : Validate activity under physiologically relevant conditions (e.g., PBS buffer vs. DMSO) .

- Stereochemical variability : Enantiomeric separation (e.g., chiral HPLC) and independent testing of each isomer .

Case Study : In N-(propylsulfonyl)-tetrahydroquinoline derivatives, conflicting cytotoxicity data were resolved by identifying impurity-driven false positives via LC-MS purity checks .

What strategies optimize the pyrrolidine-sulfonyl moiety for target-specific interactions in drug design?

Q. Advanced

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with enzymes like kinases or GPCRs .

- Bioisosteric replacement : Substitute pyrrolidine with morpholine or piperidine to balance hydrogen-bonding capacity and steric bulk .

- Proteolytic stability assays : Incubate compounds in liver microsomes to assess sulfonamide resistance to metabolic cleavage .

Data-Driven Approach : Free-energy perturbation (FEP) calculations quantify binding affinity changes upon sulfonyl group modification .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Purification bottlenecks : Use flash chromatography or preparative HPLC to remove sulfonylation byproducts (e.g., disulfones) .

- Thermal sensitivity : Optimize reaction temperatures (e.g., <60°C for Boc deprotection) to prevent decomposition .

- Batch consistency : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Example : Scaling the Povarov reaction requires precise pH control (e.g., HCl catalysis) to avoid polymerization side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.